molecular formula C11H8BrNO B1497852 1-(3-Bromoquinolin-6-yl)ethanone CAS No. 1150618-23-7

1-(3-Bromoquinolin-6-yl)ethanone

Cat. No.: B1497852
CAS No.: 1150618-23-7
M. Wt: 250.09 g/mol
InChI Key: AYEUSAZLYWJBOM-UHFFFAOYSA-N
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Description

1-(3-Bromoquinolin-6-yl)ethanone is an organic compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoquinolin-6-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The acetylation step can be carried out using acetic anhydride in the presence of a Lewis acid catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoquinolin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

  • Substituted quinoline derivatives.
  • Carboxylic acids or alcohols from oxidation or reduction reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

1-(3-Bromoquinolin-6-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromoquinolin-6-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanone group can participate in different types of chemical interactions, such as hydrogen bonding or covalent bonding with target molecules .

Comparison with Similar Compounds

  • 1-(6-Bromoquinolin-2-yl)ethanone
  • 1-(4-Bromoquinolin-3-yl)ethanone
  • 1-(2-Bromoquinolin-5-yl)ethanone

Comparison: 1-(3-Bromoquinolin-6-yl)ethanone is unique due to the position of the bromine atom and the ethanone group on the quinoline ring. This specific arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other bromoquinoline derivatives, it may exhibit different biological activities and chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(3-bromoquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEUSAZLYWJBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653976
Record name 1-(3-Bromoquinolin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-23-7
Record name 1-(3-Bromo-6-quinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromoquinolin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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